molecular formula C13H16O4 B12335049 Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate CAS No. 2070896-63-6

Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B12335049
CAS No.: 2070896-63-6
M. Wt: 236.26 g/mol
InChI Key: UWSBZQFOJJCQSS-UHFFFAOYSA-N
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Description

Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods often require precise control of reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs large-scale synthesis techniques such as microwave-assisted synthesis (MWI) to enhance reaction rates and yields . These methods are optimized for scalability and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.

    Biology: It is used in studies investigating the biological activities of benzofuran compounds, such as their anticancer, antibacterial, and antiviral properties.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate include other benzofuran derivatives such as:

  • Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate
  • 2,3-Dihydrobenzofuran-5-carboxylic acid
  • 5-Hydroxy-2,3-dihydrobenzofuran

Uniqueness

This compound is unique due to its specific ethoxy and acetate functional groups, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives. These unique features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

2070896-63-6

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 2-(5-ethoxy-2,3-dihydro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C13H16O4/c1-3-16-10-4-5-12-11(7-10)9(8-17-12)6-13(14)15-2/h4-5,7,9H,3,6,8H2,1-2H3

InChI Key

UWSBZQFOJJCQSS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OCC2CC(=O)OC

Origin of Product

United States

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